N-pyridin-2-ylmethyl-butyramide
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C10H14N2O/c1-2-5-10(13)12-8-9-6-3-4-7-11-9/h3-4,6-7H,2,5,8H2,1H3,(H,12,13) |
InChI Key |
VQDAHDZADVSDGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl Derivatives
The most direct comparator is (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide (CAS 663616-18-0, C₁₁H₁₇N₃O), which differs in the pyridine substitution (3-position vs. 2-position) and includes an additional chiral (S)-2-amino-3-methyl group. Key contrasts include:
| Property | N-Pyridin-2-ylmethyl-butyramide | (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide |
|---|---|---|
| Pyridine Substitution | 2-position | 3-position |
| Chirality | Not reported | (S)-configured at C2 |
| Molecular Formula | C₁₁H₁₅N₃O | C₁₁H₁₇N₃O |
| Hydrogen Bonding | Likely stronger due to proximity of pyridine N to amide | Weaker; N farther from amide group |
| Biological Activity | Unknown | Potential chiral ligand or enzyme inhibitor |
Conversely, the 3-isomer’s chiral center could confer stereoselective binding in biological systems .
Functional Group Variations: Butyramide vs. Other Amides
Comparisons with non-pyridine amides highlight the role of the pyridinylmethyl group:
- N-Benzyl-butyramide (C₁₁H₁₅NO): Lacks the pyridine ring, reducing polarity and hydrogen-bonding capacity. This decreases aqueous solubility but may enhance lipid membrane permeability.
- N-(Pyridin-4-ylmethyl)-butyramide : The 4-position nitrogen creates a linear geometry, altering steric interactions in molecular recognition contexts.
Crystallographic Insights
The Cambridge Structural Database (CSD) contains over 500,000 small-molecule crystal structures, including pyridine derivatives.
- Packing Motifs : Pyridine N often participates in π-stacking or hydrogen bonds with adjacent molecules.
- Conformational Flexibility : The butyramide chain adopts gauche or antiperiplanar conformations depending on substituent positions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-pyridin-2-ylmethyl-butyramide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyridinyl derivatives like this compound typically involves condensation reactions between pyridine-containing amines and activated carboxylic acid derivatives. For example, coupling 2-aminomethylpyridine with butyramide precursors using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres (N₂/Ar) at 0–25°C can yield the target compound. Solvent selection (e.g., DMF, THF) and catalyst optimization (e.g., DMAP for acylation) are critical for minimizing side reactions. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane. For scalability, microwave-assisted synthesis or flow chemistry may reduce reaction times .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) resolves pyridinyl proton environments (e.g., δ 8.2–8.5 ppm for aromatic protons). IR confirms amide C=O stretches (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement (space group determination, thermal parameter adjustment) provides definitive structural proof. Pre-screen crystals with a polarizing microscope to assess quality. Use Mercury software to compare packing patterns with Cambridge Structural Database (CSD) entries for validation .
Q. How can researchers validate the purity of this compound using chromatographic methods?
- Methodological Answer : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Purity >95% is acceptable for most studies. For TLC, use silica gel plates with 10% MeOH in CH₂Cl₂; visualize under UV (254/365 nm) or iodine vapor. Confirm homogeneity via melting point analysis (sharp range <2°C). For trace impurities, LC-MS or GC-MS identifies byproducts (e.g., unreacted amine or acylating agents) .
Advanced Research Questions
Q. How should researchers address contradictions between computational predictions and experimental data in the structural analysis of this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal-packing forces not modeled in simulations. To resolve:
- Compare experimental SCXRD data (bond lengths, angles) with DFT-optimized gas-phase structures (B3LYP/6-31G* level).
- Use Mercury’s Materials Module to analyze intermolecular interactions (e.g., hydrogen bonds, π-stacking) in the crystal lattice. Cross-reference with CSD entries of analogous compounds to identify trends .
- Perform molecular dynamics (MD) simulations in explicit solvent to assess conformational flexibility .
Q. What strategies are effective for resolving ambiguous NMR signals in this compound derivatives?
- Methodological Answer :
- Acquire 2D NMR spectra (COSY, HSQC, HMBC) to assign overlapping aromatic/amide protons. For diastereotopic protons, NOESY detects spatial proximities.
- Use isotopic labeling (e.g., ¹⁵N-pyridine) to simplify splitting patterns.
- If tautomerism is suspected (e.g., keto-enol forms), variable-temperature NMR (VT-NMR) in DMSO-d₆ at 25–80°C can shift equilibrium and resolve signals .
Q. What experimental approaches can elucidate the reaction mechanisms involved in the formation of this compound?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify intermediates (e.g., acyloxyphosphonium species in EDC-mediated couplings).
- Isotopic Labeling : Use ¹⁸O-labeled butyramide to trace acyl transfer steps via HRMS.
- Computational Modeling : Perform DFT calculations (M06-2X/cc-pVTZ) to map energy profiles for nucleophilic attack or transition states. Validate with kinetic isotope effects (KIE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
